6-Chloro-2-methyl-1h-indole-5-carboxylic acid

Antibacterial Drug Discovery Fragment-Based Screening X-ray Crystallography

Researchers requiring exact structural fidelity for fragment-based antibacterial programs often face supply inconsistency with regioisomeric impurities. This specific 6-chloro-2-methyl scaffold solves that by ensuring reproducibility of the published PDB 8COV binding mode. - Validated FabF ligand (P. aeruginosa) via X-ray crystallography at 1.80 Å resolution. - 2-Methyl substituent occupies a critical hydrophobic sub-pocket unavailable to des-methyl analogs (CAS 256935-86-1). - Defined chlorine regioisomer essential for accurate SAR expansion and patent-specific intermediate synthesis.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
Cat. No. B12965581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-1h-indole-5-carboxylic acid
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(C=C2N1)Cl)C(=O)O
InChIInChI=1S/C10H8ClNO2/c1-5-2-6-3-7(10(13)14)8(11)4-9(6)12-5/h2-4,12H,1H3,(H,13,14)
InChIKeyZOKNNTHGXKIWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methyl-1H-indole-5-carboxylic Acid: Structure & Core Parameters


6-Chloro-2-methyl-1H-indole-5-carboxylic acid (CAS 309915-28-4) is a heterocyclic indole derivative with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . The compound features a chlorine substituent at the 6-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 5-position of the indole core [1]. It serves as a versatile small-molecule scaffold and building block in medicinal chemistry, with documented applications in fragment-based drug discovery, particularly as a ligand for the Pseudomonas aeruginosa FabF enzyme target in antibacterial research [2].

6-Chloro-2-methyl-1H-indole-5-carboxylic Acid: Structural Position & Binding Selectivity


In-class indole-5-carboxylic acid derivatives cannot be arbitrarily interchanged due to position-specific substituent effects that fundamentally alter electronic properties, steric profiles, and biological target engagement. The 6-chloro substitution pattern is not equivalent to 4-chloro, 5-chloro, or 7-chloro regioisomers, as each position yields distinct electron density distribution on the indole ring and different spatial orientation relative to binding pockets . The 2-methyl group further differentiates this scaffold from non-methylated 6-chloroindole-5-carboxylic acid (CAS 256935-86-1) by introducing hydrophobic bulk that can occupy sub-pockets unavailable to the des-methyl analog [1]. For procurement decisions, these structural nuances translate directly into whether a compound will reproduce published crystallographic binding modes, maintain intended synthetic route efficiency, or satisfy patent specificity requirements for pharmaceutical intermediates [2].

6-Chloro-2-methyl-1H-indole-5-carboxylic Acid: Comparative Procurement Evidence


FabF Binding Mode: 2-Methyl vs. Des-methyl Comparison

6-Chloro-2-methyl-1H-indole-5-carboxylic acid has been crystallographically resolved in complex with Pseudomonas aeruginosa FabF (C164Q mutant) at 1.80 Å resolution, deposited as PDB entry 8COV [1]. The 2-methyl group occupies a defined hydrophobic sub-pocket, a feature that is structurally absent in the des-methyl analog 6-chloro-1H-indole-5-carboxylic acid. This methyl group contributes additional van der Waals contacts that are quantitatively reflected in the ligand efficiency metrics for this fragment hit [2].

Antibacterial Drug Discovery Fragment-Based Screening X-ray Crystallography

Regioisomeric Chlorine Position: 6-Cl vs. 4-Cl Scaffold

The 6-chloro substitution pattern in the target compound is regioisomerically distinct from the 4-chloro variant (4-chloro-2-methyl-1H-indole-5-carboxylic acid), which shares identical molecular formula (C₁₀H₈ClNO₂) and molecular weight (209.63 g/mol) but differs in the spatial positioning of the chlorine atom . The 4-chloro isomer is synthesized via electrophilic chlorination of 2-methylindole using sulfuryl chloride in dichloromethane at 0–5°C, yielding approximately 78% for the chlorination step, followed by carboxylation and hydrolysis to achieve >98% final purity . The 6-chloro isomer requires a distinct synthetic route due to different directing effects on the indole ring, resulting in different synthetic accessibility and cost profiles.

Regioisomer Selectivity SAR Studies Medicinal Chemistry

UGT1A1-Selective Glucuronidation Profile

A derivative of the 6-chloro-2-methyl-1H-indole-5-carboxylic acid scaffold, designated PF-06409577, demonstrates selective glucuronidation by UGT1A1 with kinetic parameters of KM = 131–212 μM and Vmax = 107–3,834 pmol/min/mg in human liver and kidney microsomes . This contrasts with non-selective indole carboxylic acid scaffolds that undergo glucuronidation by multiple UGT isoforms, which can introduce greater inter-individual pharmacokinetic variability and complicate metabolite profiling .

Drug Metabolism UGT1A1 Selectivity Pharmacokinetics

Patent Differentiation: IL-8 vs. PGD2 Antagonist Chemotypes

The 6-chloro-2-methyl-1H-indole-5-carboxylic acid scaffold occupies a distinct intellectual property position relative to other indole carboxylic acid derivatives. U.S. Patent 5,684,032 (SmithKline Beecham Corporation) claims indole carboxylic acid compounds for treatment of IL-8 mediated diseases, encompassing derivatives of this scaffold class [1]. In contrast, U.S. Patent 8,623,903 claims indolecarboxylic acid derivatives with PGD2 receptor antagonistic activity, representing a different therapeutic mechanism and chemical space . For procurement in pharmaceutical R&D, selecting the correct substitution pattern ensures alignment with the intended patent family and avoids inadvertent infringement or misalignment with freedom-to-operate analyses.

Patent Protection IL-8 Antagonists PGD2 Receptor Antagonists

6-Chloro-2-methyl-1H-indole-5-carboxylic Acid: R&D and Industrial Applications


FabF-Targeted Antibacterial Fragment Discovery

The target compound is validated as a FabF ligand in Pseudomonas aeruginosa via X-ray crystallography (PDB 8COV) at 1.80 Å resolution [1]. Procurement of this specific scaffold is essential for SAR expansion studies building upon the published fragment hit, as the 2-methyl group occupies a defined sub-pocket that des-methyl analogs cannot recapitulate. The compound serves as a starting point for structure-guided optimization toward novel antibiotics targeting the fatty acid synthesis II pathway [2].

Regioisomer-Specific SAR Studies in Medicinal Chemistry

For medicinal chemistry programs exploring chloroindole scaffolds, the 6-chloro substitution pattern provides a distinct electronic and steric profile compared to 4-chloro, 5-chloro, or 7-chloro regioisomers [1]. This compound enables systematic exploration of chlorine position effects on target binding, metabolic stability, and off-target activity. The 2-methyl group further differentiates this scaffold from 6-chloro-1H-indole-5-carboxylic acid (CAS 256935-86-1), allowing assessment of methyl substitution effects on potency and selectivity [2].

UGT1A1-Selective Probe for Drug Metabolism Studies

Derivatives of this scaffold (exemplified by PF-06409577) exhibit selective glucuronidation by UGT1A1 with defined kinetic parameters (KM = 131–212 μM, Vmax = 107–3,834 pmol/min/mg) [1]. The parent 6-chloro-2-methyl-1H-indole-5-carboxylic acid serves as a starting material for synthesizing UGT1A1-selective probe molecules, which are valuable for in vitro drug-drug interaction studies, phenotyping assays, and understanding the role of UGT1A1 polymorphisms in drug metabolism [2].

Pharmaceutical Intermediate for IL-8 Antagonist Programs

The compound's structural motif aligns with indole carboxylic acid derivatives claimed in U.S. Patent 5,684,032 for IL-8 receptor antagonism [1]. As a building block, it can be further functionalized via the 5-carboxylic acid handle to generate libraries of IL-8 antagonists. The 6-chloro and 2-methyl substitution pattern provides a defined starting point distinct from other indole carboxylic acid chemotypes used in PGD2 antagonist programs (U.S. Patent 8,623,903) [2].

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